molecular formula C16H18N6O2S2 B2974637 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine CAS No. 1040679-70-6

1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine

Cat. No.: B2974637
CAS No.: 1040679-70-6
M. Wt: 390.48
InChI Key: BSDOGFYLKKTFIF-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a 1-phenyltetrazole methyl group at the 1-position and a thiophene-2-sulfonyl moiety at the 4-position.

Properties

IUPAC Name

1-[(1-phenyltetrazol-5-yl)methyl]-4-thiophen-2-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O2S2/c23-26(24,16-7-4-12-25-16)21-10-8-20(9-11-21)13-15-17-18-19-22(15)14-5-2-1-3-6-14/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDOGFYLKKTFIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the reaction of an azide with a nitrile. For example, phenyl azide can react with benzonitrile under acidic conditions to form 1-phenyl-1H-tetrazole.

    Attachment of the Tetrazole to Piperazine: The 1-phenyl-1H-tetrazole can then be reacted with a piperazine derivative, such as 4-chloromethylpiperazine, under basic conditions to form 1-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine.

    Introduction of the Thiophene Sulfonyl Group: Finally, the thiophene sulfonyl group can be introduced by reacting the intermediate with thiophene-2-sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the tetrazole ring can be reduced to an amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological or inflammatory diseases.

    Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and receptor binding.

Mechanism of Action

The mechanism of action of 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would vary depending on the specific biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of piperazine derivatives with tetrazole and sulfonyl substituents. Key analogs include:

Compound Name Substituents (R1, R2) Molecular Weight Key Features Reference
1-((1-Phenyl-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine R1 = Ph, R2 = thiophen-2-ylsulfonyl ~425.5 (calc.) Combines phenyltetrazole and thiophene sulfonyl; likely moderate lipophilicity Target Compound
1-{[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]methyl}-4-(methylsulfonyl)piperazine R1 = 4-MeO-Ph, R2 = methylsulfonyl 352.4 Electron-donating methoxy group enhances solubility; lower molecular weight
1-((4-Fluorophenyl)sulfonyl)-4-((1-(4-MeO-Ph)-1H-tetrazol-5-yl)methyl)piperazine R1 = 4-MeO-Ph, R2 = 4-F-Ph-sulfonyl 432.5 Fluorine increases electronegativity; potential improved receptor affinity
1-((1-Phenyl-1H-tetrazol-5-yl)methyl)-4-(pyridin-3-ylsulfonyl)piperazine R1 = Ph, R2 = pyridin-3-ylsulfonyl 415.5 Pyridine sulfonyl may enhance π-π stacking; higher polarity

Key Observations :

  • Electron-withdrawing groups (e.g., sulfonyl, fluorine) increase polarity and may improve receptor binding .
  • Bulkier substituents (e.g., thiophene vs. methyl sulfonyl) influence steric hindrance and bioavailability .

Physicochemical Properties

Melting points and solubility vary with substituents:

Compound Melting Point (°C) Physical State Solubility Trends Reference
1-(4-((2,3-Dihydro-1H-inden-5-yloxy)methyl)phenethyl)-4-(3-chlorophenyl)piperazine 83.2–84.3 White solid Low solubility in polar solvents
1-{[1-(4-MeO-Ph)-1H-tetrazol-5-yl]methyl}-4-(methylsulfonyl)piperazine Not reported Not reported Higher solubility due to methoxy group
1-(Benzo[d][1,3]dioxol-5-yl)methyl-4-(3-fluorobenzoyl)piperazine 177–178 HCl salt Moderate solubility in ethanol

Key Trends :

  • Chlorophenyl and dihydroindenyl substituents increase melting points due to rigid structures .
  • Methoxy groups enhance solubility in polar solvents .

Biological Activity

1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine is a complex organic compound notable for its diverse biological activities. This compound features a piperazine ring, a tetrazole moiety, and a thiophene group, which contribute to its unique chemical properties and potential therapeutic applications. The tetrazole ring enhances lipophilicity and bioavailability, making it a candidate for various pharmacological applications, particularly in antimicrobial and antiviral domains.

Chemical Structure

The molecular formula of this compound is C17H19N7OSC_{17}H_{19}N_{7}O_{S} with a molecular weight of approximately 369.45 g/mol. Its structure can be summarized as follows:

ComponentDescription
PiperazineA six-membered ring containing two nitrogen atoms.
TetrazoleA five-membered ring containing four nitrogen atoms, known for its biological activity.
ThiopheneA five-membered aromatic ring containing sulfur, contributing to the compound's reactivity.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit significant biological activities, including:

  • Antimicrobial Activity : The compound has shown promising effects against various pathogens, suggesting potential applications in treating infections.
  • Antiviral Properties : Similar tetrazole derivatives have been noted for their antiviral effects, indicating that this compound may possess similar capabilities.
  • Antitumor Activity : The interaction of tetrazoles with biological targets may modulate enzyme activity and influence cellular pathways relevant to cancer therapy.

The biological activity of this compound is likely mediated through several mechanisms:

  • Electrostatic Interactions : The planar structure of the tetrazole ring facilitates electrostatic interactions with biological targets.
  • Hydrogen Bonding : The presence of functional groups allows for hydrogen bonding, which can modulate enzyme activity.
  • Cellular Pathway Influence : By interacting with specific proteins or enzymes, the compound may influence critical cellular pathways involved in disease processes.

Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various derivatives, compounds structurally related to 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine were tested against Gram-positive and Gram-negative bacteria using the well diffusion method. Results indicated that many derivatives exhibited significant zones of inhibition, demonstrating their potential as antimicrobial agents .

Antiviral Properties

Research on tetrazole derivatives has highlighted their antiviral activities against several viral strains. For instance, studies have shown that certain tetrazoles can inhibit viral replication by interfering with viral enzymes . This suggests that 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine may also exhibit similar antiviral properties.

Antitumor Effects

Preliminary investigations into the antitumor potential of tetrazole-containing compounds have revealed promising results in various cancer cell lines. For example, compounds with similar structures demonstrated cytotoxic effects in breast cancer cells . This reinforces the hypothesis that the compound could serve as a basis for developing new anticancer therapies.

Summary Table of Biological Activities

Activity TypeObservationsReferences
AntimicrobialSignificant inhibition against various pathogens
AntiviralPotential inhibition of viral replication
AntitumorCytotoxic effects observed in cancer cell lines

Q & A

Q. What synthetic strategies are recommended for preparing 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine?

  • Methodological Answer : The synthesis involves sequential alkylation and sulfonylation. Alkylation of piperazine with a tetrazole-containing benzyl bromide is performed using DMF as solvent and K₂CO₃ as a base (60–70°C, 6–7 hours) . Subsequent sulfonylation with thiophene-2-sulfonyl chloride in dichloromethane (DCM) and triethylamine (0°C to RT, 2 hours) achieves the target structure. Purification via silica gel chromatography (ethyl acetate/hexane) is critical . Table 1: Key Synthetic Steps
StepReagents/ConditionsPurposeReference
AlkylationPiperazine derivative, alkylating agent, K₂CO₃, DMFIntroduce tetrazole moiety
SulfonylationThiophene-2-sulfonyl chloride, Et₃N, DCMAttach sulfonyl group
PurificationSilica gel (EtOAc:hexane 1:8)Isolate pure product

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm aromatic protons (δ 7.2–8.1 ppm for tetrazole and thiophene) and HRMS for exact mass verification (e.g., m/z 424.08 for C₁₇H₁₆N₆O₂S₂). IR spectroscopy identifies sulfonyl S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) due to skin/eye irritation risks (Category 2). Work in a fume hood and store at 2–8°C under N₂ . For exposure, rinse skin/eyes immediately with water for 15 minutes .

Advanced Research Questions

Q. How can researchers address low yields in the alkylation step during synthesis?

  • Methodological Answer : Optimize reaction time (8–10 hours), increase alkylating agent equivalents (1.2–1.5 equiv), or use phase-transfer catalysts (e.g., tetrabutylammonium bromide). Replace DMF with acetonitrile to reduce side reactions. Monitor via TLC (hexane:EtOAc 2:1) .

Q. How to resolve contradictions in reported biological activity data for piperazine-tetrazole derivatives?

  • Methodological Answer : Address assay variability using orthogonal methods (e.g., enzyme inhibition + cell viability). Validate purity via HPLC (>95%) and test against standardized microbial strains (ATCC). Compare isogenic compounds to clarify SAR . Table 2: Data Contradiction Strategies
IssueApproachReference
Assay variabilityUse multiple platforms (fluorescence, radiometric)
Impurity effectsHPLC purity + bioactivity correlation

Q. How are structure-activity relationship (SAR) studies designed for optimizing derivatives?

  • Methodological Answer : Systematically vary substituents on tetrazole (e.g., electron-withdrawing groups) and sulfonyl moieties (e.g., thiophene vs. benzene). Evaluate binding via molecular docking and test potency across concentration gradients (0.1–100 μM) . Table 3: SAR Modifications
ModificationBiological OutcomeReference
Thiophene → PhenylsulfonylReduced antimicrobial activity
Tetrazole N-methylationEnhanced metabolic stability

Q. How to mitigate solubility challenges in in vitro assays for sulfonylated piperazines?

  • Methodological Answer : Use co-solvents (DMSO ≤1% v/v), surfactants (Tween-80), or pH adjustment (phosphate buffer pH 7.4). Confirm solvent compatibility via cytotoxicity controls .

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